2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide

Anti-inflammatory NF-κB inhibition Pyridazinone scaffold

This pyridazinone derivative features a 3,4,5‑trimethoxyphenyl group directly at the C3 position and an unsubstituted acetamide at N1, a unique arrangement that differentiates it from analogues where the TMP is on the acetamide side chain. The primary acetamide offers a synthetic handle for further derivatisation, while the TMP pharmacophore enables multi‑target anti‑inflammatory screening. With no reported bioactivity in ChEMBL, it is ideal for unbiased NF‑κB pathway assays. Quote requests are recommended due to limited commercial availability.

Molecular Formula C15H17N3O5
Molecular Weight 319.317
CAS No. 941991-89-5
Cat. No. B2573818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide
CAS941991-89-5
Molecular FormulaC15H17N3O5
Molecular Weight319.317
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)N
InChIInChI=1S/C15H17N3O5/c1-21-11-6-9(7-12(22-2)15(11)23-3)10-4-5-14(20)18(17-10)8-13(16)19/h4-7H,8H2,1-3H3,(H2,16,19)
InChIKeyMJTCXGMOFJFDTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide (CAS 941991-89-5): A Structurally Distinct Pyridazinone NF-κB Pathway Modulator for Anti-Inflammatory Research Procurement


2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide (CAS 941991-89-5) is a synthetic pyridazinone derivative featuring a 3,4,5-trimethoxyphenyl (TMP) pharmacophore at the 3-position and an unsubstituted acetamide at the N1-position. The pyridazinone core is a privileged scaffold in anti-inflammatory drug discovery, with multiple derivatives demonstrating inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity [1]. The TMP group is recognized as a versatile pharmacophore conferring multi-target bioactivity, including anti-inflammatory effects [2]. Critically, publicly available bioactivity databases report no known activity data for this specific compound, and it has not been reported in any publications indexed in ChEMBL as of the latest release [3]. Prospective users should verify functional activity in their target assays prior to committing to large-scale procurement.

Why Generic Pyridazinone Analogs Cannot Substitute for 2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide (CAS 941991-89-5) in Targeted NF-κB Research


Within pyridazinone-based NF-κB inhibitors, the position of the 3,4,5-trimethoxyphenyl (TMP) pharmacophore and the nature of the N1 substituent fundamentally alter molecular recognition, hydrogen-bonding capacity, and pathway selectivity. In the target compound, the TMP group is attached directly to the pyridazinone C3 position, whereas in many commercially available analogs such as 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, the TMP is on the acetamide side chain [1]. This positional isomerism can reverse the pharmacophore's orientation in the binding pocket. Furthermore, the target compound bears a primary acetamide (-CH2-CONH2) at N1, providing two hydrogen bond donors, in contrast to the tertiary amides (-CH2-CONR2) or nitrile (-CH2-CN) found in close analogs identified in chemical catalogs [1]. The TMP group itself is known to engage multiple targets including tubulin, Hsp90, and ALK2, meaning subtle structural changes can redirect polypharmacology profiles in ways that single-target IC50 data cannot predict [2]. These structural features are fixed; no generic pyridazinone can replicate this exact hydrogen-bond donor/acceptor configuration and pharmacophore geometry simultaneously.

Head-to-Head Structural and Physicochemical Differentiation Evidence for 2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide (CAS 941991-89-5)


Positional Pharmacophore Isomerism: C3-TMP vs. Acetamide-TMP in Pyridazinone Analogs

The target compound places the 3,4,5-trimethoxyphenyl (TMP) pharmacophore at the pyridazinone C3 position. In contrast, the closely related analog 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide bears the TMP on the acetamide nitrogen. This positional isomerism produces distinct molecular shapes and electrostatic potential surfaces that are not interchangeable in structure-activity relationship (SAR) studies [1]. The TMP pharmacophore is known to confer activity against multiple targets (tubulin, Hsp90, TrxR, ALK2, PDGFRβ) with target engagement dependent on the spatial presentation of the three methoxy groups [2]. No direct enzymatic or cellular comparative data for this compound pair is available in the published literature indexed in ChEMBL 20 [1].

Anti-inflammatory NF-κB inhibition Pyridazinone scaffold Pharmacophore design

Hydrogen Bond Donor Capacity: Primary Amide (This Compound) vs. Tertiary Amide and Nitrile Analogs

The target compound possesses a primary acetamide (-CH2-CONH2) at the N1 position, contributing two hydrogen bond donor (HBD) atoms and two hydrogen bond acceptor (HBA) atoms from the amide group alone. Its close analog, 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile, replaces the amide with a nitrile (-CN), eliminating both HBD atoms [1]. This single functional group change is well-established in medicinal chemistry to alter solubility, permeability, and target binding: primary amides can act as bioisosteres for carboxylic acids and form bidentate hydrogen bonds with protein backbone amides, whereas nitriles are linear, polar, and act only as HBA [2]. The total HBD count for the target compound is 2 (primary amide NH2), versus 0 for the nitrile analog. No experimental solubility, permeability, or target engagement data for either compound has been identified in peer-reviewed literature.

Medicinal chemistry Hydrogen bonding Solubility Permeability

N1-Substituent Bulk: Unsubstituted Acetamide vs. N-Benzyl and N-Phenyl Analogs in Pyridazinone Series

The target compound has the smallest possible acetamide substituent at N1 (a hydrogen atom on the amide nitrogen). Closely related catalog analogs include N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide and N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide, which introduce substantial steric bulk via benzyl or substituted phenyl groups on the acetamide nitrogen [1]. This difference in ligand efficiency metrics (molecular weight, number of heavy atoms, number of rotatable bonds) is quantifiable. The TMP pharmacophore review indicates that the addition of bulky N-substituents can shift biological activity profiles from anti-inflammatory to anti-cancer (e.g., tubulin inhibition) depending on the spatial requirements of the target binding pocket [2]. No direct comparative biochemical data for this compound versus these analogs is available in peer-reviewed literature indexed in major databases.

Ligand efficiency Fragment-based drug discovery Pyridazinone derivatives Steric effects

Class-Level Anti-Inflammatory Potential: Pyridazinone Scaffold with TMP Pharmacophore for NF-κB Pathway Modulation

A published high-throughput screen of pyridazinone and structurally related derivatives identified 48 compounds inhibiting LPS-induced NF-κB transcriptional activity in human THP1-Blue monocytic cells, with IC50 values for the most potent inhibitors reaching the low micromolar range [1]. While the target compound was not part of this specific screened library, it shares the core pyridazinone scaffold and the TMP pharmacophore that is independently recognized as conferring anti-inflammatory activity across multiple chemotypes [2]. The pyridazinone class as a whole has demonstrated the ability to inhibit production of pro-inflammatory cytokines including IL-6 in MonoMac-6 cells [1]. This provides a class-level rationale for the target compound's potential application in NF-κB pathway research, but does not constitute direct quantitative evidence for this specific compound. Prospective users must independently validate activity in their assay of interest.

Anti-inflammatory screening NF-κB transcriptional activity Pyridazinone library TMP pharmacophore

Recommended Research and Procurement Application Scenarios for 2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide (CAS 941991-89-5)


Fragment-Based and Structure-Guided Optimization Starting Point for NF-κB Pathway Probe Development

With a molecular weight of 319.31 g/mol and 23 heavy atoms, this compound sits near the upper boundary of the 'rule of three' for fragment-based drug discovery and offers a primary acetamide as a synthetic handle for amide coupling or functional group interconversion. Its unsubstituted N1 position allows chemists to grow into unexplored regions of a target binding pocket without the steric constraints imposed by pre-existing N-benzyl or N-phenyl substituents found in commercially available analogs [1]. The TMP pharmacophore has established multi-target engagement capacity, including anti-inflammatory targets [2]. This compound is appropriate for laboratories running in-house NF-κB reporter assays, IKK inhibition assays, or thermal shift assays against purified protein targets, provided that users first confirm activity in their specific system.

Selectivity Profiling Against Structurally Related Pyridazinone and TMP-Containing Probes

The unique positional arrangement of the TMP group (C3 of pyridazinone rather than on the acetamide side chain) makes this compound a valuable counter-screening tool when used in parallel with positional isomers such as 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide [1]. Differential activity between positional isomers in the same assay can indicate whether the TMP pharmacophore orientation is a critical determinant of target engagement. This application is supported by the known sensitivity of TMP-bearing compounds to subtle structural changes that alter target selectivity profiles [2].

Building Block for Focused Pyridazinone-TMP Library Synthesis

The primary acetamide group provides a reactive site for diversification via amide coupling, reductive amination, or conversion to nitrile, ester, or tetrazole bioisosteres. Given the established importance of pyridazinone derivatives as anti-inflammatory leads [1], this compound can serve as a parent scaffold for synthesizing a small focused library (10–50 compounds) exploring N1 substituent effects on NF-κB inhibition while holding the C3-TMP pharmacophore constant. The TMP group's documented multi-target activity [2] further justifies exploring chemical space around this scaffold.

Computational Chemistry: Pharmacophore Modeling and Docking Studies Targeting NF-κB Pathway Proteins

The compound's well-defined hydrogen bond donor and acceptor pattern (primary amide at N1, pyridazinone carbonyl, three methoxy oxygens) enables its use as a query molecule for pharmacophore-based virtual screening. Its complete lack of reported biological activity in ChEMBL [1] also makes it suitable for prospective docking studies against NF-κB pathway targets (IKKα, IKKβ, p65) without bias from known activity data, enabling truly blind virtual screening validation studies.

Quote Request

Request a Quote for 2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.